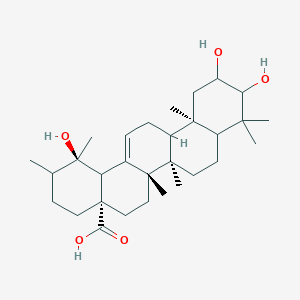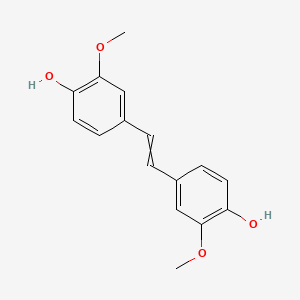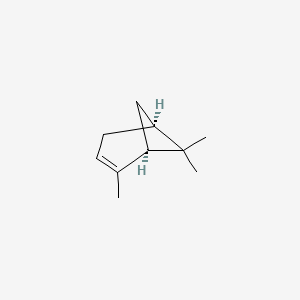
(+)-2-Pinene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-2-Pinene is a naturally occurring organic compound belonging to the class of monoterpenes. It is one of the two enantiomers of pinene, the other being (-)-2-Pinene. This compound is a major component of pine resin and is found in the oils of many species of coniferous trees. It is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(+)-2-Pinene can be synthesized through several methods, including the pyrolysis of pinene-containing resins and the catalytic isomerization of alpha-pinene. The pyrolysis method involves heating the resin to high temperatures, causing the decomposition of the resin and the release of this compound. Catalytic isomerization, on the other hand, involves the use of catalysts such as zeolites to convert alpha-pinene to this compound under controlled conditions.
Industrial Production Methods
In industrial settings, this compound is typically obtained through the distillation of turpentine oil, which is a byproduct of the paper manufacturing process. The turpentine oil is subjected to fractional distillation, separating the various components based on their boiling points. This compound is collected as one of the fractions during this process.
Análisis De Reacciones Químicas
Types of Reactions
(+)-2-Pinene undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as pinene oxide and verbenone.
Reduction: Reduction of this compound can yield compounds like pinane.
Substitution: It can undergo substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts such as palladium on carbon are often used in reduction reactions.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Pinene oxide, verbenone
Reduction: Pinane
Substitution: Halogenated pinenes
Aplicaciones Científicas De Investigación
(+)-2-Pinene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic effects, including its role in pain relief and respiratory health.
Industry: this compound is used in the production of fragrances, flavors, and as a solvent in the chemical industry.
Mecanismo De Acción
The mechanism of action of (+)-2-Pinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, contributing to its biological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling. Additionally, it can interact with ion channels and receptors in the nervous system, influencing neurotransmission and exerting its effects on pain perception and inflammation.
Comparación Con Compuestos Similares
(+)-2-Pinene is similar to other monoterpenes such as alpha-pinene, beta-pinene, and limonene. it is unique in its specific stereochemistry and the distinct biological activities it exhibits. While alpha-pinene and beta-pinene are also found in coniferous trees and have similar uses, this compound is distinguished by its specific interactions with molecular targets and its unique aroma profile.
List of Similar Compounds
- Alpha-pinene
- Beta-pinene
- Limonene
- Camphene
Propiedades
Fórmula molecular |
C10H16 |
|---|---|
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(1R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |
Clave InChI |
GRWFGVWFFZKLTI-DTWKUNHWSA-N |
SMILES isomérico |
CC1=CC[C@H]2C[C@H]1C2(C)C |
SMILES canónico |
CC1=CCC2CC1C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


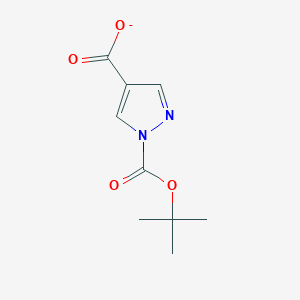
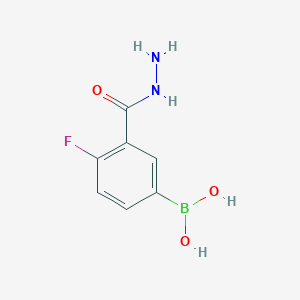

![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14801370.png)
![Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14801377.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
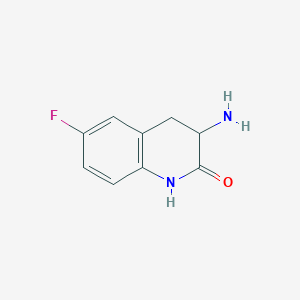
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801407.png)
